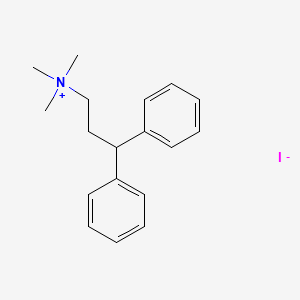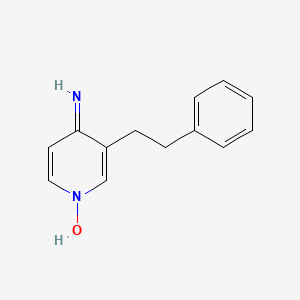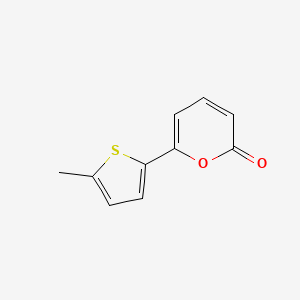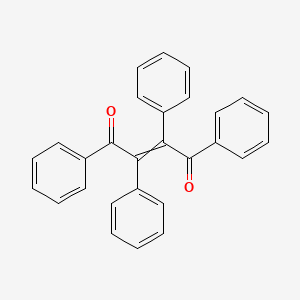![molecular formula C15H23NO B14715208 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol CAS No. 7143-59-1](/img/structure/B14715208.png)
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol ring substituted with a dimethylaminomethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol typically involves the following steps:
Formation of the Dimethylaminomethyl Group: This can be achieved through the reaction of formaldehyde with dimethylamine, resulting in the formation of a dimethylaminomethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenyl compound under controlled conditions to form the 2-[(Dimethylamino)methyl]phenyl group.
Cyclohexanol Ring Formation: The final step involves the cyclization of the phenyl group with a cyclohexanol precursor under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yield and purity. This includes the use of industrial-grade reagents, advanced catalysts, and precise control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl or cyclohexanol derivatives.
Applications De Recherche Scientifique
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can interact with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(Dimethylamino)methyl]phenyl}ethanol
- 2-{2-[(Dimethylamino)methyl]phenyl}propanol
- 2-{2-[(Dimethylamino)methyl]phenyl}butanol
Uniqueness
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is unique due to its cyclohexanol ring, which imparts distinct chemical and physical properties compared to its linear or branched counterparts
Propriétés
Numéro CAS |
7143-59-1 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-[2-[(dimethylamino)methyl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)17/h3-4,7-8,14-15,17H,5-6,9-11H2,1-2H3 |
Clé InChI |
GWUZKSXUEYIDBP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1C2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


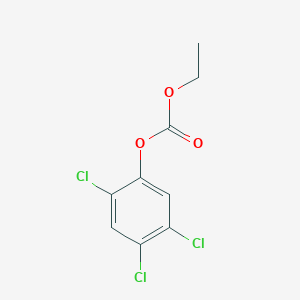

![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
